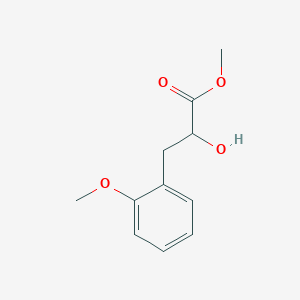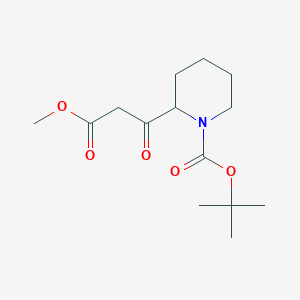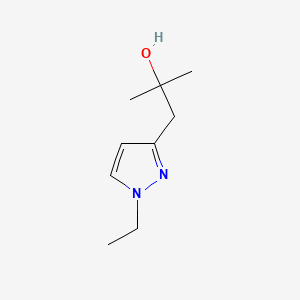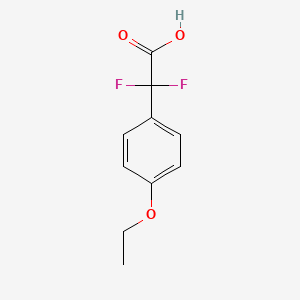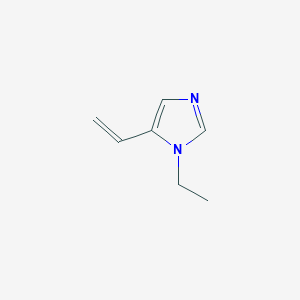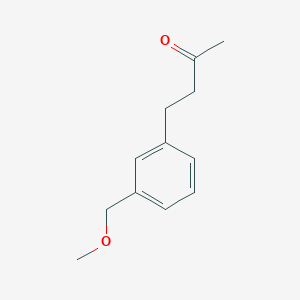![molecular formula C13H18Cl3N B15322801 rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine hydrochloride: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a dichlorophenyl group and an ethyl group attached to a pyrrolidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using an ethyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the ethyl group.
Reduction: Reduction reactions can occur, potentially affecting the dichlorophenyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially involving the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides or other nucleophiles/electrophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrrolidine derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
相似化合物的比较
- rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-methylpyrrolidine hydrochloride
- rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-propylpyrrolidine hydrochloride
Comparison:
- The presence of different alkyl groups (methyl, ethyl, propyl) can influence the compound’s reactivity, solubility, and biological activity.
- The dichlorophenyl group provides a common structural motif, but variations in the pyrrolidine ring can lead to differences in chemical behavior and applications.
属性
分子式 |
C13H18Cl3N |
|---|---|
分子量 |
294.6 g/mol |
IUPAC 名称 |
(3S,4S)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2N.ClH/c1-2-10-7-16-8-11(10)5-9-3-4-12(14)13(15)6-9;/h3-4,6,10-11,16H,2,5,7-8H2,1H3;1H/t10-,11-;/m1./s1 |
InChI 键 |
JBVIHLNNRSWZLB-NDXYWBNTSA-N |
手性 SMILES |
CC[C@@H]1CNC[C@H]1CC2=CC(=C(C=C2)Cl)Cl.Cl |
规范 SMILES |
CCC1CNCC1CC2=CC(=C(C=C2)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


